

Application Note: Mass Spectrometry Analysis of 6-methoxy-1H-indazol-3-amine

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Compound of Interest

Compound Name: 6-methoxy-1H-indazol-3-amine

Cat. No.: B1603860

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Abstract

This application note provides a comprehensive guide to the mass spectrometry analysis of **6-methoxy-1H-indazol-3-amine**, a key building block in pharmaceutical research and development.[1] Recognizing the importance of this compound in the synthesis of biologically active molecules, particularly in oncology and neurology, this document outlines detailed protocols for its characterization using modern mass spectrometry techniques.[1] We delve into the principles of method development, including ionization source selection, optimization of mass spectrometry parameters, and the interpretation of fragmentation patterns. The protocols herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals, ensuring high-quality, reliable data for structural elucidation and purity assessment.

Introduction

6-methoxy-1H-indazol-3-amine is a heterocyclic aromatic amine belonging to the indazole class of compounds. The indazole scaffold is a prevalent motif in many marketed drugs and clinical candidates due to its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3][4] Specifically, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in kinase inhibitors, making it a valuable component in the design of targeted cancer therapies.[4]

Accurate molecular weight determination and structural confirmation are critical quality attributes in the synthesis and application of such pharmaceutical intermediates. Mass

spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide detailed structural information through fragmentation analysis.[5] This guide focuses on the application of Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for the comprehensive analysis of **6-methoxy-1H-indazol-3-amine**.

Chemical and Physical Properties

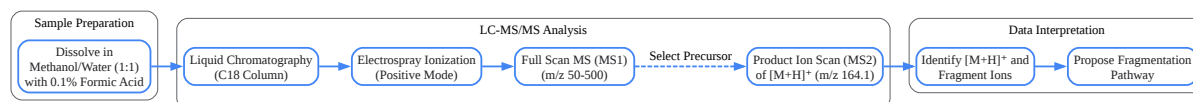
A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.

Property	Value	Source
Molecular Formula	C ₈ H ₉ N ₃ O	[6]
Molecular Weight	163.18 g/mol	[7]
Monoisotopic Mass	163.07455 Da	[6]
Structure	A bicyclic structure with a pyrazole ring fused to a benzene ring, a methoxy group at position 6, and an amino group at position 3.[7]	[7]
Predicted LogP	~1.2	[6][7]
Hydrogen Bond Donors	2 (from the amine and indazole NH groups)	[7]
Hydrogen Bond Acceptors	4 (from the nitrogen atoms and methoxy oxygen)	[7]

The presence of multiple nitrogen atoms and an amine group makes **6-methoxy-1H-indazol-3-amine** readily ionizable by ESI in positive ion mode, typically through protonation to form the [M+H]⁺ ion.

Experimental Workflow

The overall process for the mass spectrometry analysis of **6-methoxy-1H-indazol-3-amine** is outlined below. This workflow ensures a systematic approach from sample preparation to data interpretation.



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Caption: Experimental workflow for the LC-MS/MS analysis of **6-methoxy-1H-indazol-3-amine**.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system that promotes efficient ionization.

Protocol:

- **Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **6-methoxy-1H-indazol-3-amine** and dissolve it in 1 mL of methanol.
- **Working Solution (10 µg/mL):** Dilute 10 µL of the stock solution into 990 µL of a solvent mixture consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
- **Final Dilution (for infusion or injection):** Further dilute the working solution to a final concentration of approximately 100-500 ng/mL using the same solvent mixture. The acidic condition with formic acid is crucial for promoting protonation of the amine and indazole nitrogen atoms, leading to a strong $[M+H]^+$ signal in positive mode ESI.[8]

Mass Spectrometry Method Development

The following parameters are a starting point and should be optimized for the specific instrument in use. The method utilizes a triple quadrupole or Q-TOF mass spectrometer.^{[5][9]}

Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an ESI source.

Liquid Chromatography (Optional, for mixture analysis):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A suitable gradient to elute the compound of interest. For isocratic elution, a mixture of A and B can be determined based on initial scouting runs.
- Flow Rate: 0.3 - 0.5 mL/min.
- Injection Volume: 1 - 5 μ L.

Mass Spectrometry Parameters:

- Ionization Mode: Electrospray Ionization (ESI), Positive.^[10]
- Capillary Voltage: +3.5 to +4.5 kV.
- Source Temperature: 120-150 $^{\circ}$ C.
- Desolvation Gas (N_2): Flow rate and temperature should be optimized to ensure efficient solvent evaporation (e.g., 600-800 L/hr, 350-450 $^{\circ}$ C).
- Full Scan (MS1) Range: m/z 50 - 500 to detect the molecular ion and any potential low-mass fragments or adducts.
- Product Ion Scan (MS2):

- Precursor Ion: m/z 164.1 (the calculated m/z for $[C_8H_9N_3O + H]^+$).
- Collision Gas: Argon.
- Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions. Optimization is key to obtaining structurally informative fragments.

Data Analysis and Interpretation

Expected Mass Spectra

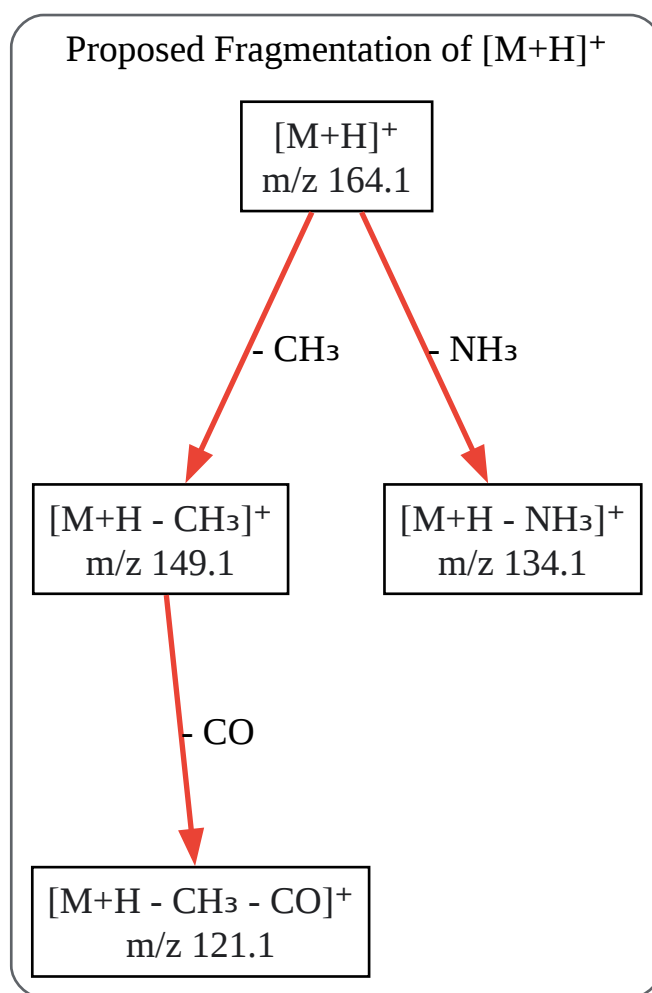
Full Scan (MS1): The primary ion observed will be the protonated molecule, $[M+H]^+$, at an m/z of approximately 164.08. Depending on the solvent and instrument conditions, other adducts such as $[M+Na]^+$ (m/z 186.06) or $[M+K]^+$ (m/z 202.04) may also be present in lower abundance.[\[6\]](#)

Product Ion Scan (MS2): Tandem mass spectrometry of the $[M+H]^+$ precursor ion will induce fragmentation, providing structural insights. The fragmentation of indazole derivatives often involves cleavages of the bonds within the heterocyclic ring system and the loss of small neutral molecules.[\[11\]](#)

Precursor Ion (m/z)	Proposed Fragment Ion (m/z)	Proposed Neutral Loss
164.1	149.1	CH ₃
164.1	134.1	NH ₃
164.1	121.1	CH ₃ + CO
149.1	121.1	CO

Proposed Fragmentation Pathway

The fragmentation of protonated **6-methoxy-1H-indazol-3-amine** likely proceeds through several key pathways. The primary sites of fragmentation are the methoxy group and the amine group, as well as potential ring cleavages.



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Caption: Proposed fragmentation pathway for **6-methoxy-1H-indazol-3-amine**.

Mechanistic Insights:

- Loss of a Methyl Radical ($-CH_3$): A common fragmentation for methoxy-substituted aromatic compounds, leading to the ion at m/z 149.1.
- Loss of Ammonia ($-NH_3$): The amine group at the 3-position can be readily lost as a neutral ammonia molecule, resulting in the fragment at m/z 134.1. This is a characteristic fragmentation for primary aromatic amines.^[12]
- Loss of Carbon Monoxide ($-CO$): Following the initial loss of the methyl radical, the resulting ion can undergo further fragmentation by losing carbon monoxide, a common pathway for

phenolic-like structures, to produce the ion at m/z 121.1.

Conclusion

This application note provides a robust and scientifically grounded framework for the mass spectrometry analysis of **6-methoxy-1H-indazol-3-amine**. By following the detailed protocols for sample preparation, instrument setup, and data interpretation, researchers can confidently confirm the identity and structure of this pharmaceutically important intermediate. The predictable fragmentation patterns observed in tandem mass spectrometry offer a reliable method for structural elucidation and can be extended to the analysis of related indazole derivatives. The methodologies described herein are essential for ensuring the quality and integrity of compounds used in drug discovery and development pipelines.

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